molecular formula C12H22N2O2 B2569221 tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate CAS No. 2155852-87-0

tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate

Cat. No.: B2569221
CAS No.: 2155852-87-0
M. Wt: 226.32
InChI Key: DMBGWVCELMTFCO-UHFFFAOYSA-N
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Description

tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate is a versatile small molecule scaffold used in various scientific research applications. This compound is part of the azabicyclo family, which is known for its unique bicyclic structure that imparts significant biological activity .

Preparation Methods

The synthesis of tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate involves several steps. One common method starts with the preparation of an acyclic starting material that contains all the required stereochemical information. This is followed by a stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these stereoselective synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate for reduction and ethanol as a solvent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate in ethanol typically yields a reduced form of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind effectively to these targets, thereby exerting its biological effects . The exact pathways involved can vary depending on the specific application and target molecule.

Comparison with Similar Compounds

tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate is unique due to its specific bicyclic structure and the presence of both amino and carboxylate functional groups. Similar compounds include tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate and tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate . These compounds share the azabicyclo scaffold but differ in their functional groups and stereochemistry, which can lead to different biological activities and applications.

Properties

IUPAC Name

tert-butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-8-9(13)10(8)14/h8-10H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBGWVCELMTFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC2C1C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155852-87-0
Record name tert-butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate
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